3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide;hydrochloride
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Overview
Description
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide;hydrochloride is a chemical compound with the molecular formula C20H25N3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-(4-phenylpiperazin-1-yl)ethylamine. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide.
Reduction: Formation of 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders such as Alzheimer’s disease.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets in the brain. It is believed to act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain. This action can enhance cognitive function and memory, making it a potential candidate for the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar applications in treating neurological disorders.
Indole derivatives: Compounds with a similar aromatic structure and biological activity.
Uniqueness
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide stands out due to its specific structural features, such as the methoxy group and the phenylpiperazine moiety, which contribute to its unique pharmacological profile and potential therapeutic benefits .
Properties
IUPAC Name |
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2.ClH/c1-25-19-9-5-6-17(16-19)20(24)21-10-11-22-12-14-23(15-13-22)18-7-3-2-4-8-18;/h2-9,16H,10-15H2,1H3,(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLUZJPJMXTSIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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